molecular formula C15H18F2N2O4S B2854738 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797341-89-9

2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2854738
CAS RN: 1797341-89-9
M. Wt: 360.38
InChI Key: AWVXVVONEXLOGU-UHFFFAOYSA-N
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Description

2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in various diseases. DAPT has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, DAPT has also been found to have potential therapeutic applications in cancer, cardiovascular diseases, and inflammation.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a sulfonyl chloride source for the generation of organoboron reagents. These reagents are crucial for SM coupling, which is known for its mild reaction conditions and tolerance of various functional groups .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. The compound “2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” could be a precursor or a structural analog in the design of new anti-tubercular agents, contributing to the fight against tuberculosis .

Catalytic Protodeboronation

In the synthesis of complex organic molecules, protodeboronation is a critical step that involves the removal of a boron group. The subject compound could be used to stabilize reactive intermediates or as a part of a catalytic system that facilitates the protodeboronation process, particularly in sensitive molecular frameworks .

properties

IUPAC Name

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O4S/c1-18-14(20)9-24(22,23)11-4-6-19(7-5-11)15(21)10-2-3-12(16)13(17)8-10/h2-3,8,11H,4-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXVVONEXLOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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